4-Methyl-2-(phenylsulfanyl)benzoic acid
Description
4-Methyl-2-(phenylsulfanyl)benzoic acid (CAS: 90133-36-1) is a benzoic acid derivative with a methyl group at the para-position (C4) and a phenylsulfanyl (thioether) group at the ortho-position (C2). Its molecular formula is C₁₄H₁₂O₂S, with a molecular weight of 244.309 g/mol . The phenylsulfanyl group introduces steric bulk and moderate electron-donating effects, while the methyl group enhances lipophilicity. This compound is synthetically accessible via nucleophilic aromatic substitution or coupling reactions involving thiols and halogenated benzoic acid precursors .
Properties
IUPAC Name |
4-methyl-2-phenylsulfanylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2S/c1-10-7-8-12(14(15)16)13(9-10)17-11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PREFCHUEVYJUBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)O)SC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701294857 | |
| Record name | 4-Methyl-2-(phenylthio)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701294857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90133-36-1 | |
| Record name | 4-Methyl-2-(phenylthio)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90133-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-2-(phenylthio)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701294857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(phenylsulfanyl)benzoic acid typically involves the introduction of the phenylsulfanyl group to a benzoic acid derivative. One common method is the reaction of 4-methylbenzoic acid with phenylsulfanyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(phenylsulfanyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The methyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
4-Methyl-2-(phenylsulfanyl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(phenylsulfanyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylsulfanyl group can participate in redox reactions, influencing cellular processes. The carboxylic acid group can form hydrogen bonds, affecting the compound’s binding affinity to biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The electronic and steric properties of substituents significantly influence the behavior of benzoic acid derivatives. Below is a comparative analysis of key compounds:
Table 1: Key Properties of 4-Methyl-2-(phenylsulfanyl)benzoic Acid and Analogues
Metal Complexation Behavior
- Lanthanide Coordination : Electron-donating groups (e.g., methyl) stabilize lanthanide complexes, while bulky substituents (e.g., phenylsulfanyl) reduce coordination efficiency . Natural derivatives with hydroxyl groups (e.g., p-hydroxybenzoic acid) exhibit stronger chelation than the target compound .
Research Findings and Implications
Electronic Effects : The methyl group in this compound donates electrons, slightly reducing the acidity of the carboxylic acid group (pKa ~3.5–4.0) compared to derivatives with electron-withdrawing groups (e.g., CF₃, pKa ~2.8) .
Thermal Stability : Thioether linkages (as in the target compound) offer greater thermal stability than ester-based derivatives but less than ethers .
Biological Promiscuity : The phenylsulfanyl group may enhance interaction with hydrophobic enzyme pockets, making it a candidate for drug discovery despite reduced polarity .
Biological Activity
4-Methyl-2-(phenylsulfanyl)benzoic acid is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
This compound is characterized by the following molecular structure:
- Molecular Formula : CHOS
- Molecular Weight : 210.26 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the reaction of 4-methylbenzoic acid with phenylthiol under acidic conditions. Common methods include:
- Condensation Reactions : Utilizing coupling agents to facilitate the formation of the sulfide bond.
- Electrophilic Aromatic Substitution : Introducing the phenylthio group onto the aromatic ring through electrophilic attack.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. In vitro assays have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibits a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL, indicating moderate antimicrobial activity.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 32 - 128 | Staphylococcus aureus |
| 64 - 256 | Escherichia coli |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In a study involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages, treatment with this compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism appears to involve the inhibition of NF-kB signaling pathways.
Case Studies
-
Case Study on Antimycobacterial Activity :
A series of derivatives related to phenylthio compounds were evaluated for their antimycobacterial properties against Mycobacterium tuberculosis. The results indicated that modifications to the phenylthio group can enhance activity, with some derivatives showing IC values as low as 5 µg/mL, suggesting that structural variations significantly impact biological efficacy . -
Mechanistic Insights :
Research has shown that compounds similar to this compound can act as enzyme inhibitors. For instance, studies on carbonic anhydrase inhibitors revealed that structural components similar to those in this compound could lead to high binding affinities and selectivity towards specific isoforms, indicating potential therapeutic applications in cancer treatment .
Q & A
Q. What are the common synthetic routes for 4-methyl-2-(phenylsulfanyl)benzoic acid, and how can researchers optimize reaction conditions?
A typical synthesis involves sulfanylation of a pre-functionalized benzoic acid derivative. For example, nucleophilic aromatic substitution using a thiophenol derivative on 2-bromo-4-methylbenzoic acid under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Optimization should focus on solvent polarity, base strength, and reaction time to minimize side products like disulfides. Purity can be enhanced via recrystallization in ethanol/water mixtures .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for phenylsulfanyl groups).
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) assesses purity (>95% recommended for biological assays).
- Melting Point : Compare experimental values (e.g., ~137–140°C) with literature data to detect impurities .
Q. How can researchers evaluate the biological activity of this compound, such as antimicrobial potential?
Standard assays include:
- MIC (Minimum Inhibitory Concentration) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth.
- Enzyme Inhibition : Screen against cyclooxygenase (COX) or lipoxygenase (LOX) using spectrophotometric methods.
- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to assess selectivity .
Advanced Research Questions
Q. What crystallographic methods are used to resolve the molecular structure of this compound, and how does packing affect its properties?
Single-crystal X-ray diffraction (SC-XRD) with software like OLEX2 is employed to determine bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between carboxylic acid groups). Crystal packing analysis reveals potential for π-π stacking of phenyl rings, influencing solubility and thermal stability .
Q. How can researchers address synthetic challenges arising from steric hindrance of the phenylsulfanyl group?
- Protecting Groups : Temporarily protect the carboxylic acid (e.g., methyl ester formation) to reduce steric interference during sulfanylation.
- Microwave-Assisted Synthesis : Accelerate reaction kinetics to overcome steric barriers.
- DFT Calculations : Predict reactive sites and transition states to guide reagent selection .
Q. How should contradictions in solubility data (e.g., in polar vs. non-polar solvents) be resolved?
- Solubility Testing : Systematically measure solubility in DMSO, ethanol, and water at 25°C.
- Molecular Dynamics Simulations : Model solvent interactions to explain discrepancies.
- Co-solvent Systems : Use ethanol/water mixtures to enhance solubility for biological assays .
Methodological Notes
- Spectral Interpretation : Use HSQC and HMBC NMR experiments to resolve overlapping aromatic signals.
- Crystallization : Slow evaporation from ethyl acetate yields high-quality crystals for SC-XRD.
- Data Reproducibility : Validate synthetic protocols across ≥3 independent trials to ensure consistency.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
